molecular formula C6H14O2S2 B019909 NEOPENTYL METHANTHIOSULFONATE CAS No. 190852-37-0

NEOPENTYL METHANTHIOSULFONATE

Cat. No.: B019909
CAS No.: 190852-37-0
M. Wt: 182.3 g/mol
InChI Key: GEBIUXJESBDRFT-UHFFFAOYSA-N
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Description

S-(2,2-Dimethylpropyl) methanesulfonothioate: It is a colorless liquid with a pungent odor and is primarily used to control a variety of pests in agriculture, horticulture, and forestry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,2-Dimethylpropyl) methanesulfonothioate involves the reaction of 2,2-dimethylpropyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then treated with a thiol reagent to yield the final product.

Industrial Production Methods: Industrial production of S-(2,2-Dimethylpropyl) methanesulfonothioate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: S-(2,2-Dimethylpropyl) methanesulfonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonothioate group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonothioate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(2,2-Dimethylpropyl) methanesulfonothioate has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including aphids, mites, thrips, and whiteflies. In addition to its use in agriculture, it has applications in veterinary medicine to control parasites in livestock. The compound is also used in research to study insect physiology and behavior due to its potent acetylcholinesterase inhibitory activity.

Mechanism of Action

S-(2,2-Dimethylpropyl) methanesulfonothioate works by inhibiting the activity of acetylcholinesterase, an enzyme essential for proper nerve function. This inhibition leads to the accumulation of acetylcholine in the nervous system, causing overstimulation and ultimately paralysis of the insect. The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, preventing the breakdown of acetylcholine.

Comparison with Similar Compounds

    Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.

    Parathion: A more toxic organophosphate insecticide with a similar mode of action.

    Chlorpyrifos: An organophosphate insecticide with broader pest control applications.

Uniqueness: S-(2,2-Dimethylpropyl) methanesulfonothioate is unique due to its specific structural features, such as the 2,2-dimethylpropyl group, which imparts distinct physicochemical properties and insecticidal activity. Its relatively lower toxicity to non-target organisms compared to other organophosphates makes it a preferred choice in certain applications.

Properties

IUPAC Name

2,2-dimethyl-1-methylsulfonylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S2/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBIUXJESBDRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617215
Record name S-(2,2-Dimethylpropyl) methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190852-37-0
Record name S-(2,2-Dimethylpropyl) methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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